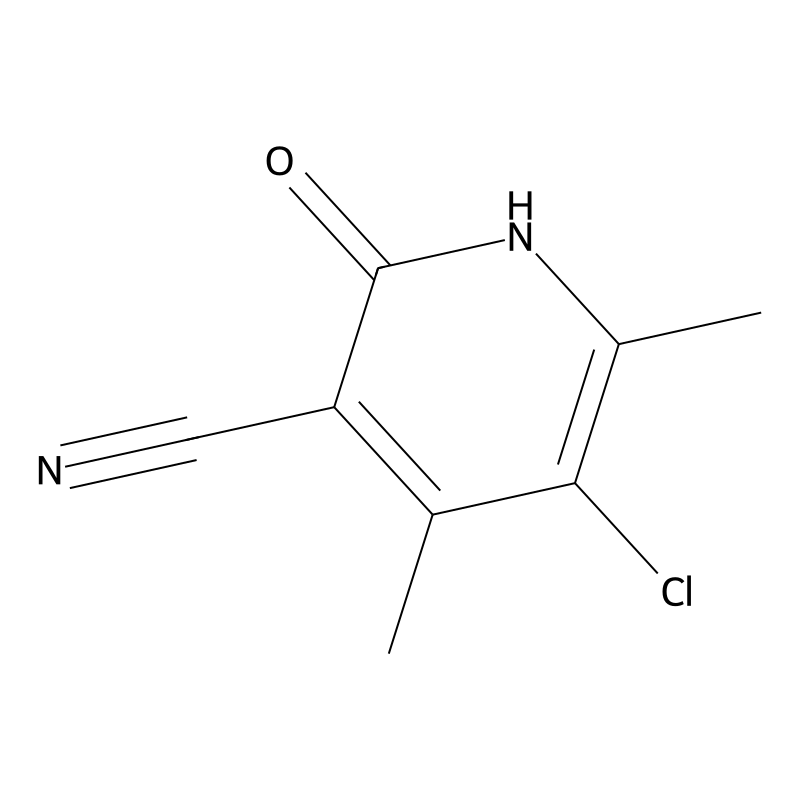5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Muscarinic Receptor Modulator Development
Field: Neurochemistry
Methods: Chemical modifications of the compound lead to the creation of molecules that can interact with specific neural receptors.
Results: These modulators have shown potential in preclinical models of neurological disorders, such as schizophrenia .
Vilsmeier–Haack Reagent Derivative Synthesis
Field: Synthetic Chemistry
Methods: The compound undergoes specific reactions to form the active reagent used in the synthesis of pharmacologically active heterocycles.
Results: The derivatives exhibit a range of biological activities, including anti-fungal, anti-cancer, and anti-inflammatory properties .
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of approximately 182.61 g/mol. It is classified as a nitrile and a member of the pyridine family, characterized by the presence of a chloro group, hydroxyl group, and two methyl groups on the nicotinonitrile structure. The compound's systematic name reflects its structural features, including the chloro substitution at the 5-position and hydroxy substitution at the 2-position of the pyridine ring, along with dimethyl groups at the 4 and 6 positions .
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
- Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.
- Reduction Reactions: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for further applications .
Research indicates that 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile exhibits biological activity, particularly in its potential as an antimicrobial agent. Studies have shown that compounds with similar structures can inhibit bacterial growth and may possess antifungal properties. Additionally, its structural features suggest potential interactions with biological targets related to inflammation and metabolic processes .
Several methods exist for synthesizing 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile:
- Starting from Nicotinonitrile: A common approach involves chlorination of nicotinonitrile followed by hydroxylation and methylation.
- Multi-step Synthesis: This method includes forming intermediates through reactions such as alkylation and subsequent functional group transformations.
- Use of Reagents: Specific reagents like phosphorus oxychloride or thionyl chloride may be employed to facilitate chlorination, while bases like sodium hydroxide can assist in hydroxylation .
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile has several applications in various fields:
- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
- Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its biological activity against pathogens.
- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex molecules .
Interaction studies involving 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile focus on its ability to interact with various biological molecules. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications .
Several compounds share structural similarities with 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nicotinonitrile | Pyridine ring with a nitrile group | Basic structure without substitutions |
| 4-Methyl-Nicotinonitrile | Methyl group at position 4 | Lacks chloro and hydroxy groups |
| 2-Hydroxy-4-methylpyridine | Hydroxyl group at position 2 | No nitrile functionality |
| 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile | Bromine instead of chlorine | Different halogen substitution |
The uniqueness of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .








